8-Azaspiro[5.6]dodecan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azaspiro[5.6]dodecan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-10-11(6-2-1-3-7-11)8-4-5-9-12-10/h1-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQESIMDORGNGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Azaspiro 5.6 Dodecan 7 One and Its Structural Analogs
Foundational Principles of Spirolactam Synthesis
The construction of spirolactams, which feature a spirocyclic junction adjacent to a lactam ring, relies on a robust set of synthetic strategies. These strategies can be broadly categorized by the sequential construction of the two constituent rings: the lactam and the non-lactam spirocyclic ring.
Strategies for Construction of the Lactam Ring in Spirocyclic Architectures
The formation of the lactam ring, particularly the β-lactam ring, is a cornerstone of many synthetic approaches to spirolactams. organic-chemistry.orgmdpi.com A variety of methods have been developed to construct this four-membered ring in the context of a spirocyclic system. These include cyclization reactions of β-amino acids or their derivatives and cycloaddition reactions. ugent.be
One of the most prominent methods is the Staudinger ketene-imine cycloaddition , a [2+2] cycloaddition that forms a β-lactam from a ketene (B1206846) and an imine. organic-chemistry.orgwikipedia.org This reaction is of particular importance in the synthesis of β-lactam antibiotics. wikipedia.org The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate which then undergoes ring closure. organic-chemistry.orgwikipedia.org The stereochemical outcome of this reaction can be influenced by the substituents on both the ketene and the imine. organic-chemistry.org
Beyond the Staudinger reaction, other strategies for lactam ring formation in spirocyclic systems include:
Intramolecular cyclization: This can involve the cyclization of an amino group onto an ester, a method that has been used to prepare N-substituted [4.4]-spirolactams. tudublin.ie
Radical cyclization: This approach offers a powerful tool for constructing complex ring systems. mdpi.com
Photocatalytic strategies: These are emerging as greener and more sustainable methods for γ-lactam synthesis. researchgate.net
Methodologies for Formation of the Non-Lactam Spirocyclic Ring
The construction of the non-lactam portion of the spirocycle is equally critical and can be achieved through various synthetic transformations. These methods often involve the creation of a quaternary carbon center, which is a significant synthetic challenge. acs.org Key methodologies include:
Alkylation methods: These can be used to introduce substituents that can then participate in ring formation. mdpi.com
Cycloaddition reactions: Diels-Alder and other cycloaddition reactions are efficient methods for constructing six-membered rings and can be adapted for spirocycle synthesis. acs.org For instance, a [2+2+2] cycloaddition strategy can be employed to generate polycyclic compounds. uwindsor.ca
Rearrangement reactions: Certain molecular rearrangements can lead to the formation of spirocyclic frameworks. mdpi.com
Ring-closing metathesis (RCM): This powerful reaction has been utilized in the synthesis of macrocyclic structures that can be linked to a spirolactam system. nih.gov
Michael-type additions: These can be used to generate spiro-cephalosporin compounds through addition to the dihydrothiazine ring. mdpi.com
Hypervalent iodine-mediated cyclization: Reagents like phenyliodine(III) diacetate (PIDA) can be used to achieve oxidative cyclization of phenolic substrates to form spirolactams. beilstein-journals.org
The selection of a particular methodology is dictated by the size and functionality of the desired non-lactam ring and its compatibility with the pre-existing or subsequently formed lactam ring.
Dedicated Reaction Pathways for 8-Azaspiro[5.6]dodecan-7-one Scaffolds
The synthesis of the specific this compound scaffold often employs cycloaddition reactions as a key strategy for constructing the core structure.
Cycloaddition Reactions in Azaspirolactam Synthesis
Cycloaddition reactions are a powerful and atom-economical approach to the synthesis of cyclic and spirocyclic compounds. mdpi.comuwindsor.ca In the context of azaspirolactams, these reactions allow for the convergent assembly of complex ring systems.
The Staudinger ketene-imine cycloaddition is a cornerstone for the synthesis of β-lactams and has been successfully applied to the formation of spirocyclic β-lactams. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction proceeds through a formal [2+2] cycloaddition between a ketene and an imine. organic-chemistry.orgwikipedia.org
The mechanism is generally understood to be a two-step process:
Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene. This initial step forms a zwitterionic intermediate. organic-chemistry.orgwikipedia.org The electronic nature of the substituents on both the imine and the ketene can influence the rate of this step. organic-chemistry.org
Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring. organic-chemistry.org The stereochemistry of the final product is determined during this step and can be influenced by the relative rates of ring closure and isomerization of the intermediate. organic-chemistry.org
Table 1: Factors Influencing Stereoselectivity in Staudinger Cycloaddition organic-chemistry.org
| Substituent Effect on Ketene | Substituent Effect on Imine | Ring Closure Rate | Predominant Isomer |
| Electron-donating | Electron-withdrawing | Accelerated | cis-β-lactam |
| Electron-withdrawing | Electron-donating | Slowed | trans-β-lactam |
Ketenes are often generated in situ for these reactions due to their high reactivity and tendency to polymerize. organic-chemistry.org This can be achieved, for example, by treating an acid chloride with a tertiary amine. organic-chemistry.org
While the Staudinger reaction is prominent, other [2+2] cycloaddition strategies are also employed in the synthesis of spirocyclic lactams. These approaches often involve the reaction of an alkene with a ketene or an isocyanate.
For example, the reaction of ketenes with electron-rich alkynes, such as ynamides, provides access to 3-aminocyclobutenone derivatives. nih.gov This reaction avoids the formation of allene (B1206475) byproducts that can occur with ynamines. nih.gov Dichloroketene, being highly reactive, can undergo [2+2] cycloaddition with a variety of alkynes. nih.gov
Furthermore, light-enabled intramolecular [2+2] cycloadditions of simple alkenylboronic esters have been developed, offering a pathway to 3D bicyclic fragments. beilstein-journals.org Although intermolecular versions of this reaction were found to be inefficient, the intramolecular approach proved effective. beilstein-journals.org
The development of novel catalytic systems continues to expand the scope of [2+2] cycloaddition reactions, providing access to a wider range of structurally diverse spirocyclic lactams.
Staudinger Ketene-Imine Cycloaddition and Mechanistic Considerations
Asymmetric Synthetic Routes for Enantiopure this compound Derivatives
The creation of a quaternary stereocenter, such as the one at the heart of the this compound system, in an enantiomerically pure form is a significant synthetic challenge. nih.gov Methodologies that achieve this control are crucial for developing chiral drugs and probing biological systems.
A highly effective and diastereoselective Birch reductive alkylation serves as a cornerstone for synthesizing enantiopure bicyclic α,α-disubstituted spirolactams, including derivatives of this compound. Current time information in Bangalore, IN.acs.org This classic reaction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol, can be rendered asymmetric by employing a chiral auxiliary. nih.gov
Table 1: Key Steps in Asymmetric Birch Reductive Alkylation for (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one
| Step | Description | Key Reagents/Conditions | Outcome | Reference |
| 1 | Asymmetric Birch Reductive Alkylation | (S)-methoxypyrrolidine (chiral auxiliary), Li/NH₃, Electrophile | Diastereoselective alkylation, sets the quaternary stereocenter. | nih.gov |
| 2 | Hydrogenation | H₂, Pd/C (example) | Reduction of the cyclohexadiene ring system. | Current time information in Bangalore, IN. |
| 3 | Lactamization (Intramolecular Cyclization) | PyBOP, DIPEA, DMAP | Formation of the seven-membered lactam ring. | nih.gov |
Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represents the pinnacle of efficiency in chiral synthesis. chiralpedia.comyork.ac.uk This field is broadly divided into three pillars: biocatalysis (enzymes), transition-metal catalysis, and organocatalysis. chiralpedia.com These methods offer powerful alternatives to substrate-controlled or auxiliary-based methods.
For the synthesis of chiral azaspirocycles, organocatalysis has emerged as a particularly potent tool. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are highly tunable and have been used in a vast array of asymmetric transformations. chiralpedia.com Similarly, chiral amines and other small organic molecules can catalyze reactions through the formation of transient chiral intermediates. snnu.edu.cn For instance, axially chiral styrene-based organocatalysts have been designed for cascade reactions to produce densely substituted spirooxindoles with high enantioselectivity. snnu.edu.cn Asymmetric electrochemical reactions mediated by chiral catalysts or on chiral electrodes also represent a green and emerging frontier for inducing stereoselectivity. beilstein-journals.org
While specific applications of these advanced catalytic systems directly to this compound are not extensively documented, the principles are broadly applicable to the synthesis of its structural analogs and precursors, offering future avenues for more direct and efficient synthetic routes.
Application of Asymmetric Birch Reductive Alkylation
Functional Group Modifications and Transformations in Azaspiro[5.6]dodecan-7-one Synthesis
The functionalization of the core this compound scaffold is critical for its application in total synthesis and drug discovery. The ability to introduce diverse substituents allows for the fine-tuning of biological activity and physical properties.
A key strategy involves the synthesis of a related precursor, such as 8-azaspiro[5.6]dodec-10-ene, which contains a point of unsaturation that can be further elaborated. In one study, this scaffold was used to prepare a series of diastereomerically pure pyrrole (B145914) derivatives. nih.gov The synthesis involved a coupling reaction with a spirocyclic 1,2,3-triazole intermediate, demonstrating a sophisticated functional group transformation on the spirocyclic framework. nih.gov This approach highlights how the azaspirocycle can serve as a rigid scaffold for presenting complex, biologically active moieties like substituted pyrroles, which are known to possess anticancer properties. nih.gov
Table 2: Synthesis of a Functionalized Pyrrole-Azaspiro[5.6]dodec-10-ene Derivative
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Spirocyclic 1,2,3-triazole precursor | Pyrrole derivative | ((1RS,2RS,6RS)-2-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)(5-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl)methanone | 85% | nih.gov |
Development of One-Pot Synthetic Procedures for Azaspirolactams
To enhance synthetic efficiency, reduce waste, and simplify purification, one-pot and multicomponent reactions (MCRs) are highly desirable. These procedures combine multiple reaction steps into a single operation without isolating intermediates. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally powerful for creating molecular diversity and have been applied to the synthesis of various lactams. researchgate.net
Strategies have been developed for the synthesis of spiro-annelated γ-lactams using an azido-Ugi reaction followed by a one-pot intramolecular bond formation. sciforum.netsciforum.net In this approach, specifically designed bifunctional reagents, such as ω-oxoesters, are used to generate the spirocyclic products. sciforum.net Another powerful strategy is the Povarov reaction, a three-component reaction that can utilize unsaturated lactams as one of the components to afford direct access to complex, lactam-fused quinoline (B57606) derivatives. acs.org While these examples produce five-membered γ-lactams, the underlying principles of using MCRs to construct spirocyclic lactam frameworks are directly relevant to the development of efficient syntheses for seven-membered ε-lactams like this compound and its analogs.
Total Synthesis Strategies Integrating this compound Moieties
The this compound moiety and related azaspirocycles are not merely synthetic curiosities; they are integral components of complex and biologically active natural products. The development of synthetic routes to these scaffolds is often driven by the ultimate goal of total synthesis.
A prominent example is the synthesis of (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one, which was specifically prepared as part of a broader synthetic program aimed at the total synthesis of spirolides A and C. nih.gov These marine toxins, isolated from dinoflagellates, feature a complex spiroimine core. nih.goviucr.org The enantiopure 7,6-spirolactam serves as a key building block for constructing this intricate part of the natural product. The synthesis of related spirocycles, such as spironitrones, has also been investigated for their utility in 1,3-dipolar cycloaddition reactions to build the core structures of the spirolide family. iucr.org These efforts underscore the strategic importance of the this compound framework as a key intermediate in the assembly of complex molecular targets.
Structural Elucidation and Conformational Analysis of 8 Azaspiro 5.6 Dodecan 7 One
Spectroscopic Characterization Techniques.mdpi.comnih.govthieme-connect.de
Spectroscopic methods are fundamental in determining the structure of 8-Azaspiro[5.6]dodecan-7-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are collaboratively used to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.mdpi.comnih.govmdpi.com
NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound derivatives. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms within the molecule. mdpi.commdpi.com For instance, in derivatives of 8-azaspiro[5.6]dodec-10-ene, ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 instrument at operating frequencies of 400 and 100 MHz, respectively. mdpi.comresearchgate.net The chemical shifts are typically reported in parts per million (ppm) and calibrated using the residual solvent signal. mdpi.comresearchgate.net
Two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the definitive assignment of NMR signals. mdpi.com In the case of (1R,6R)-1-methyl-8-azaspiro[5.6]dodecan-7-one, the lack of dynamic effects in the ¹H NMR spectrum at 400 MHz indicates a rapid interconversion between two conformers in solution at room temperature. nih.gov
Table 1: Representative ¹H NMR Spectroscopic Data for a Derivative of 8-Azaspiro[5.6]dodec-10-ene mdpi.comresearchgate.net
| Chemical Shift (δ) ppm | Multiplicity | Number of Hydrogens | Assignment |
|---|---|---|---|
| 1.37–1.58 | m | 2 H | CH₂ |
| 1.63–1.78 | m | 2 H | CH₂ |
| 2.07 | d, J= 10.7 Hz | 1 H | CH |
| 3.12–3.23 | m | 2 H | CH₂ |
| 3.59 | t, J = 10.8 Hz | 1 H | CH |
| 4.04 | d, J = 18.3 Hz | 1 H | CH |
| 4.42 | d, J = 14.5 Hz | 1 H | CH |
| 4.51–4.62 | m | 1 H | CH |
| 4.66 | d, J = 17.7 Hz | 1 H | CH |
| 5.15 | br. s. | 1 H | OH |
| 5.46–5.56 | m | 1 H | =CH |
| 5.77–5.88 | m | 1 H | =CH |
| 6.60–6.68 | m | 1 H | Ar-H |
| 6.75–6.82 | m | 1 H | Ar-H |
| 7.09 | t, J= 8.7 Hz | 2 H | Ar-H |
| 7.63 | d, J= 8.4 Hz | 1 H | Ar-H |
| 7.76–7.88 | m | 3 H | Ar-H |
| 7.91 | s | 1 H | Ar-H |
| 8.72 | s | 1 H | Ar-H |
| 10.57 | br. s. | 1 H | NH |
Note: This data is for a specific derivative and serves as an illustrative example. 'm' denotes a multiplet, 'd' a doublet, 't' a triplet, and 'br. s.' a broad singlet. J represents the coupling constant in Hertz.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.mdpi.comnih.govthieme-connect.de
HRMS is a critical technique for confirming the elemental composition and thus the molecular formula of a compound with high accuracy. mdpi.com For (1R,6R)-1-methyl-8-azaspiro[5.6]dodecan-7-one, HRMS with positive electron ionization (+EI) was used to determine its molecular weight. nih.gov The calculated mass for the molecular ion [M]⁺ was 195.1623, and the experimentally found mass was 195.1621, confirming the molecular formula C₁₂H₂₁NO. nih.gov In another study on derivatives of 8-azaspiro[5.6]dodec-10-ene, HRMS was performed using a Sciex TripleTOF 5600+ mass spectrometer with electrospray ionization (ESI), and the results were in close agreement with the calculated values. mdpi.comresearchgate.netpreprints.org
Table 2: HRMS Data for a Derivative of 8-Azaspiro[5.6]dodec-10-ene preprints.org
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 547.2019 | 547.2024 | C₂₉H₂₉ClFN₆O₂ |
Note: m/z refers to the mass-to-charge ratio.
Infrared (IR) Spectroscopy for Functional Group Identification.mdpi.comthieme-connect.deoregonstate.edu
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹). oregonstate.edulibretexts.org The IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying key bonds. oregonstate.edulibretexts.org For a derivative of 8-azaspiro[5.6]dodec-10-ene, IR spectroscopy (KBr) revealed characteristic absorption bands at 3435, 3223, 2933, 2864, 1632, 1584, and 1496 cm⁻¹, corresponding to various stretching and bending vibrations of the functional groups present in the molecule. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for a Derivative of 8-Azaspiro[5.6]dodec-10-ene mdpi.com
| Wavenumber (cm⁻¹) | Functional Group Association |
|---|---|
| 3435 | O-H or N-H stretching |
| 3223 | N-H stretching |
| 2933, 2864 | C-H stretching (aliphatic) |
| 1632 | C=O stretching (amide I) or C=C stretching |
| 1584 | N-H bending (amide II) or C=C stretching (aromatic) |
| 1496 | C=C stretching (aromatic) |
X-ray Diffraction Crystallography for Solid-State Structure Determination.mdpi.comnih.govnih.gov
Table 4: Crystal Data for (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO |
| Molecular Weight | 195.30 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5417 (2) |
| b (Å) | 10.2807 (2) |
| c (Å) | 12.6400 (3) |
| α (°) | 102.850 (1) |
| β (°) | 90.091 (1) |
| γ (°) | 91.488 (1) |
| Volume (ų) | 1081.78 (4) |
| Z | 4 |
Conformational Behavior of the this compound Ring System.nih.gov
The spirocyclic nature of this compound results in interesting conformational properties, which have been investigated using X-ray crystallography.
Analysis of Ring Conformations (e.g., Chair Conformations).nih.gov
In the solid state, the seven-membered ring of (1R,6R)-1-methyl-8-azaspiro[5.6]dodecan-7-one consistently adopts a chair conformation. nih.govnih.gov The crystal structure revealed the presence of two distinct conformers of the bicyclic spirolactam ring system. These conformers differ in the conformation of the six-membered ring, where the methyl group is either in an axial or an equatorial position. nih.gov In both of these conformers, the 7,6-bicyclic ring system adopts a chair-chair conformation. nih.gov These two conformers are connected through intermolecular N—H⋯O hydrogen bonds, forming a heterodimer. nih.govnih.gov
Stereochemical Assignment and Determination of Absolute Configuration
The determination of the absolute configuration of chiral centers is a cornerstone of stereochemistry. For the derivative (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one, the absolute stereochemistry at the quaternary spirocyclic center (position 6) was established as 'R' through the use of an asymmetric Birch reductive alkylation reaction where the stereochemical outcome was known. nih.govnih.gov
With the configuration at C6 established, the absolute configuration at C1 was subsequently assigned as 'R' through single-crystal X-ray diffraction analysis. nih.govnih.govscilit.com This method allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.
The crystal structure of (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one revealed the presence of two distinct conformers within the crystal lattice. nih.govnih.gov In both conformers, the seven-membered azepane ring adopts a chair conformation. nih.govnih.gov The difference between the two conformers lies in the orientation of the methyl group on the six-membered cyclohexane (B81311) ring. In one conformer, the methyl group is in an axial position, while in the other, it occupies an equatorial position. nih.govnih.gov These two conformers are linked by intermolecular N—H⋯O hydrogen bonds, forming a heterodimer. nih.govnih.gov In solution at room temperature, these conformers are observed to be rapidly interconverting. nih.gov
Detailed Research Findings:
The crystallographic investigation of (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one provided precise data on its solid-state structure. The analysis was performed at a low temperature of 90 K to minimize thermal vibrations and obtain high-resolution data. iucr.org
Crystal Data for (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one
| Parameter | Value |
|---|---|
| Formula | C₁₂H₂₁NO |
| Molecular Weight | 195.30 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.5417 (2) |
| b (Å) | 10.2807 (2) |
| c (Å) | 12.6400 (3) |
| α (°) | 102.850 (1) |
| β (°) | 90.091 (1) |
| γ (°) | 91.488 (1) |
| Volume (ų) | 1081.78 (4) |
| Z | 4 |
| Temperature (K) | 90 (2) |
| Radiation | Mo Kα |
| R-factor | 0.040 |
Data sourced from Guéret et al., 2008. iucr.org
The formation of heterodimers through hydrogen bonding is a key feature of the crystal packing. The geometry of these intermolecular interactions has been determined with high precision. nih.gov
Hydrogen-Bond Geometry for (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N8—H8···O1B | 0.86 | 2.11 | 2.967 (2) | 173 |
| N8B—H8B···O1 | 0.86 | 2.03 | 2.868 (2) | 166 |
D = donor atom, A = acceptor atom. Data from a 2008 crystallographic study. nih.gov
Reactivity Profiles and Chemical Transformations of 8 Azaspiro 5.6 Dodecan 7 One Scaffolds
Investigation of Ring-Opening Reactions in Spirocyclic Lactams
The lactam ring of spirocyclic compounds like 8-azaspiro[5.6]dodecan-7-one can undergo cleavage under various conditions, including acid- or base-catalyzed hydrolysis, reductive cleavage, and ozonolysis. These reactions break open the seven-membered azepane-2-one ring, leading to linear amino acid derivatives or other functionalized structures.
Under acidic or basic conditions, the amide bond of the lactam can be hydrolyzed. In the presence of acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis typically involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the spirocyclic structure can influence the reaction rates compared to simpler, non-cyclic amides. The bacterial enzyme β-lactamase, for instance, catalyzes the hydrolytic cleavage of the amide bond in β-lactam antibiotics, a process that highlights the susceptibility of cyclic amides to ring-opening. csic.es
Reductive cleavage offers another pathway for ring-opening. For example, the transformation of γ-lactones to NH γ-lactams can proceed via a reductive C-O cleavage followed by C-H amidation. ibs.re.kr While this applies to lactones, similar principles of reductive cleavage can be applied to lactams, targeting the C-N or C=O bond. A method for the reductive cleavage of N-methoxy lactams has been demonstrated using molybdenum hexacarbonyl (Mo(CO)₆) in a mixture of acetonitrile (B52724) and water, which can convert the lactam to the corresponding amino alcohol. nih.gov
Ozonolytic cleavage has been effectively used to open the rings of spirodienone lactams. nih.govacs.org In this process, ozonolysis of a spirodienone precursor, followed by a reductive workup, can lead to the formation of functionalized lactams where one of the rings has been opened to reveal new functionalities, such as a β-formyl ester. nih.govacs.org
Furthermore, ring-opening polymerization (ROP) is a significant reaction for cyclic monomers like lactams, leading to the formation of polyamides. While specific studies on the ROP of this compound are not prevalent, the general mechanism involves a nucleophilic attack on the carbonyl carbon, leading to the cleavage of the endocyclic amide bond and subsequent propagation to form a polymer chain.
| Reaction Type | Reagents & Conditions | Product Type | Ref |
| Hydrolysis | Dilute acid or base, heat | ω-Amino carboxylic acid | csic.es |
| Reductive Cleavage | Mo(CO)₆, CH₃CN-H₂O, reflux | Amino alcohol | nih.gov |
| Ozonolytic Cleavage | 1. O₃, MeOH, -78°C; 2. Thiourea | Hemiacetal / Formyl ester | nih.govacs.org |
| Protonation-Induced Opening | Methanesulfonic acid, nucleophiles (e.g., alcohols, thiols) | Indole-annulated medium-sized lactams | acs.org |
Examination of Ring-Transformation Reactions of Substituents on the Azaspirolactam Core
Ring transformations involve the rearrangement or expansion of the core spirocyclic structure, often initiated by reactions of specific substituents. A classic example of such a transformation is the Beckmann rearrangement, which can convert a cyclic ketoxime into an expanded lactam.
For the closely related spiro[5.6]dodecan-7-one, its oxime derivative undergoes a Beckmann rearrangement under various catalytic conditions. researchgate.net When treated with polyphosphoric acid, the oxime rearranges to form 6-cyclohexylcaproamide. However, using benzenesulfonyl chloride and sodium hydroxide results in the formation of an expanded spirocyclic lactam, 7-azaspiro[5.7]tridecan-8-one, through an abnormal cleavage and rearrangement pathway. researchgate.net This reaction effectively transforms the spiro[5.6] skeleton into a spiro[5.7] system, demonstrating a powerful method for ring expansion in these molecules.
Another type of transformation involves the cleavage of one ring to create a highly substituted, non-spirocyclic lactam. For instance, the ozonolytic cleavage of azaspirocyclic 2,5-cyclohexadienones, which can be considered derivatives of the core scaffold, provides access to highly substituted piperidinone and pyrrolidinone derivatives. nih.govacs.org This strategy uses the spirocyclic framework as a "masked" synthon that, upon cleavage, reveals complex acyclic functionality attached to the remaining lactam ring. nih.gov
| Starting Material | Reagents & Conditions | Transformation | Product | Ref |
| Spiro[5.6]dodecan-7-one oxime | Polyphosphoric acid | Beckmann Rearrangement | 6-Cyclohexylcaproamide | researchgate.net |
| Spiro[5.6]dodecan-7-one oxime | Benzenesulfonyl chloride, NaOH | Abnormal Beckmann Rearrangement / Ring Expansion | 7-Azaspiro[5.7]tridecan-8-one | researchgate.net |
| Azaspirocyclic 2,5-cyclohexadienone | 1. O₃, CH₂Cl₂; 2. Dimethyl sulfide | Ozonolytic Cleavage | β-Formyl ester lactam | nih.govacs.org |
Nucleophilic and Electrophilic Reactivity Studies of the Azaspiro[5.6]dodecan-7-one Moiety
The reactivity of the this compound moiety is dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the nitrogen atom.
Electrophilic Reactivity
The carbonyl carbon of the lactam is a primary electrophilic site. It is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the ring-opening reactions discussed previously, such as hydrolysis, where water or hydroxide acts as the nucleophile. Organometallic reagents, like Grignard reagents, can also attack the carbonyl carbon. For instance, the reaction of a spironitrone, a related spirocyclic compound, with methylmagnesium bromide (MeMgBr) results in the addition of the methyl group to the carbon of the C=N bond to form a hydroxylamine (B1172632) derivative. uc.pt A similar reaction with the lactam would lead to the formation of a hemiaminal intermediate, which could undergo further reactions.
Nucleophilic Reactivity
The nitrogen atom of the lactam is typically non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, deprotonation of the N-H bond with a suitable base can generate a potent nucleophile, the amidate anion. This anion can then participate in various reactions, such as N-alkylation.
The synthesis of substituted derivatives of the related 8-azaspiro[5.6]dodec-10-ene scaffold illustrates the nucleophilic character of the nitrogen atom. mdpi.compreprints.org In these syntheses, a spirocyclic amine is coupled with various carboxylic acids using a coupling agent like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (B91526) (HBTU). mdpi.compreprints.org This amidation reaction, where the spirocyclic amine nitrogen attacks the activated carboxylic acid, is a clear demonstration of its nucleophilic reactivity.
The synthesis of (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one itself relies on the intramolecular cyclization of an amino acid precursor. nih.gov This key step involves the nucleophilic attack of the amine nitrogen onto an activated carbonyl group, forming the seven-membered lactam ring. nih.gov
| Reactivity Type | Reagent/Reaction | Site of Reaction | Product Type | Ref |
| Electrophilic | Nucleophiles (e.g., H₂O, OH⁻, Grignard reagents) | Carbonyl Carbon (C7) | Ring-opened products or addition products | uc.pt |
| Nucleophilic | Alkyl halides (after deprotonation) | Nitrogen (N8) | N-alkylated lactam | nih.gov |
| Nucleophilic | Activated Carboxylic Acids (HBTU coupling) | Nitrogen (N8) | N-acylated lactam | mdpi.compreprints.org |
Computational and Theoretical Investigations of 8 Azaspiro 5.6 Dodecan 7 One
Computational and theoretical chemistry provide powerful tools for understanding the nuanced structural and electronic characteristics of complex molecules like 8-Azaspiro[5.6]dodecan-7-one. These methods allow researchers to predict molecular geometries, explore potential energy landscapes, and simulate molecular behavior, offering insights that complement experimental data.
Synthetic Utility and Applications of 8 Azaspiro 5.6 Dodecan 7 One As a Chemical Scaffold
Role in the Synthesis of Diverse and Complex Chemical Compounds
The 8-azaspiro[5.6]dodecan-7-one scaffold and its unsaturated analogue, 8-azaspiro[5.6]dodec-10-ene, serve as versatile starting materials for the synthesis of a wide array of complex molecules. mdpi.comresearchgate.net The presence of a lactam function and additional points for functionalization on the rings allows for extensive chemical modification.
A key strategy involves the use of the related 8-azaspiro[5.6]dodec-10-ene scaffold to produce diastereomerically pure pyrrole (B145914) derivatives. mdpi.com This synthesis begins with the creation of a spirocyclic 1,2,3-triazole intermediate. mdpi.comresearchgate.net This intermediate can then undergo coupling reactions with various carboxylic acids to yield a library of substituted pyrrole compounds. mdpi.com The use of N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluoro-phosphate (HBTU) as a coupling agent facilitates the formation of amide bonds, linking diverse chemical moieties to the spirocyclic core. mdpi.com This approach has been successful in producing compounds with yields ranging from 70-85%. mdpi.com
The versatility of this scaffold is demonstrated by the range of functional groups that can be introduced. For instance, various substituted pyrrole, phenyl, and pyridinyl groups have been successfully coupled to the azaspiro core, leading to compounds with potential applications in drug discovery, particularly in the development of anticancer agents. mdpi.comresearchgate.net The synthesis of these derivatives highlights the scaffold's utility as a building block for creating structurally diverse and complex molecules. cymitquimica.com
Table 1: Examples of Diverse Compounds Synthesized from an 8-Azaspiro[5.6]dodec-10-ene Scaffold Data sourced from Iusupov et al., 2024. mdpi.comresearchgate.net
| Compound Name | Starting Material | Reagents | Yield (%) |
| (5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | Amine hydrochloride 4 | Corresponding acid, HBTU, DIPEA | 79 |
| (5-(p-Tolyl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | Amine hydrochloride 4 | Corresponding acid, HBTU, DIPEA | 76 |
| (5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | Amine hydrochloride 4 | Corresponding acid, HBTU, DIPEA | 85 |
| (5-(6-Chloropyridin-3-yl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | Amine hydrochloride 4 | Corresponding acid, HBTU, DIPEA | 70 |
Strategies for Scaffold Rigidification and its Impact on Molecular Design
Scaffold rigidification is a critical strategy in modern medicinal chemistry for designing new generations of drugs. mdpi.com Rigid structures, like those of spirocyclic compounds, can favorably influence ligand-binding entropy by reducing the conformational flexibility of a molecule upon binding to its biological target. mdpi.commdpi.com The inherent rigidity of the this compound scaffold provides a stable, three-dimensional framework for the precise spatial arrangement of functional groups. mdpi.comthieme-connect.com
This defined three-dimensional structure is crucial for molecular design as it allows for the creation of compounds that can fit into specific binding pockets of proteins and other biological targets with high selectivity. The replacement of an oxygen atom in the analogous 8-oxaspiro[5.6]dodecane with a nitrogen atom to form the 8-azaspiro scaffold introduces an additional vector for functionalization, further enhancing its utility in creating diverse and rigid molecular architectures. mdpi.comresearchgate.netresearchgate.net
Integration into Natural Product Synthesis and Analogue Derivatization
The this compound framework is not only a synthetic curiosity but also a key structural motif found in or used for the synthesis of natural products and their analogues. acs.orgacs.org The stereoselective construction of this spirocyclic system is a significant challenge in organic synthesis, and methods developed to achieve this have paved the way for the total synthesis of complex natural molecules. acs.org
A notable application is in the synthesis of the spiroimine unit of spirolides, a class of marine biotoxins. nih.govacs.org The enantiopure (1R,6R)-1-methyl-8-azaspiro[5.6]dodecan-7-one serves as a crucial building block for the 7,6-ring system of these toxins. acs.orgscilit.com The synthesis of this specific isomer has been achieved using a diastereoselective Birch reductive alkylation as the key step to establish the quaternary spiro-center with the correct stereochemistry. acs.org
Furthermore, the broader class of azaspirocyclic scaffolds is prevalent in various alkaloids, such as histrionicotoxin, which possess interesting biological activities. mmu.ac.uk The synthetic strategies developed for this compound and related structures can be adapted to create analogues of these natural products. For instance, opening a precursor epoxide with adenine (B156593) has been used to synthesize a complex derivative, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol, demonstrating a pathway to purine-containing spirocyclic analogues. mdpi.com This highlights the scaffold's potential for generating novel compounds inspired by natural product structures.
Q & A
Q. How can the PICO framework structure research on this compound’s mechanistic pathways?
- Methodological Answer : Define:
- Population : Enzymatic targets (e.g., cytochrome P450 isoforms).
- Intervention : Competitive inhibition assays with varying spiro compound concentrations.
- Comparison : Positive controls (e.g., ketoconazole for CYP3A4).
- Outcome : IC values and Lineweaver-Burk plots to determine inhibition modality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
